N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Description
N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a heterocyclic carbohydrazide derivative characterized by a fused thieno[2,3-c]pyrazole core. Key structural features include:
- Thieno[2,3-c]pyrazole backbone: A bicyclic system combining thiophene and pyrazole rings, conferring rigidity and electronic diversity .
- Substituents: A trifluoromethyl (-CF₃) group at position 3, enhancing electron-withdrawing properties and metabolic stability. A methyl (-CH₃) group at position 1, influencing steric and electronic profiles.
This compound is synthesized via condensation of 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide with 2H-1,3-benzodioxole-5-carbaldehyde under reflux conditions, analogous to methods in and . Structural confirmation typically employs single-crystal X-ray diffraction (SHELXL) and spectroscopic techniques (NMR, IR) .
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O3S/c1-23-15-9(13(22-23)16(17,18)19)5-12(27-15)14(24)21-20-6-8-2-3-10-11(4-8)26-7-25-10/h2-6H,7H2,1H3,(H,21,24)/b20-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGLEKPXQVWCDA-CGOBSMCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NN=CC3=CC4=C(C=C3)OCO4)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(S2)C(=O)N/N=C/C3=CC4=C(C=C3)OCO4)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[2,3-c]pyrazole core and a benzodioxole moiety. Its molecular formula is , with a molecular weight of 392.35 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and potential bioactivity.
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate hydrazones and thieno[2,3-c]pyrazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds often range below 20 μM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
- Mechanisms of Action : The mechanisms underlying the anticancer effects include induction of apoptosis, cell cycle arrest (particularly in the S phase), and inhibition of metastasis. For example, a related compound demonstrated significant inhibition of cell migration in human colon cancer cell lines .
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with similar hydrazone derivatives. The compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Study 1: Anticancer Efficacy
A study conducted on a series of thieno[2,3-c]pyrazole derivatives revealed that specific modifications to the hydrazone structure significantly enhanced their antiproliferative effects against murine (CT-26) and human (HCT-116) colon cancer cells. The study highlighted that the incorporation of trifluoromethyl groups was crucial for increasing biological activity .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 18 | CT-26 |
| Compound B | 15 | HCT-116 |
| This compound | <20 | Various |
Study 2: Mechanistic Insights
In another investigation focusing on the mechanisms of action, it was found that certain derivatives could induce significant oxidative stress in cancer cells leading to apoptosis. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspase pathways .
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl vs. Nitro Groups: The -CF₃ group in the target compound provides stronger electron-withdrawing effects than the -NO₂ group in , which may influence reactivity and solubility .
Substituent Impact :
- The benzodioxol moiety in the target compound enables π-π interactions and hydrogen bonding, similar to benzofuran in but with additional oxygen-based polarity.
- Halogenated Derivatives : Chlorine-substituted analogs (e.g., ) exhibit distinct electronic profiles but lack the metabolic stability conferred by -CF₃ .
Synthetic Methods: Most compounds are synthesized via aldehyde-carbohydrazide condensation, with reaction times (e.g., 12 hours in ) and solvents (ethanol, chloroform-methanol) varying slightly. Crystallography: SHELXL is universally employed for structural validation, ensuring unambiguous (E)-configuration assignments .
Physicochemical and Spectroscopic Comparisons
- Solubility : The trifluoromethyl group enhances lipophilicity in the target compound compared to methoxy- or nitro-substituted analogs .
- Hydrogen Bonding : The benzodioxol group’s oxygen atoms and hydrazone NH facilitate stronger intermolecular interactions than phenyl or thienyl substituents .
- Spectroscopic Signatures: NMR: The target’s CF₃ group shows a distinct ¹⁹F NMR signal at ~-60 ppm, absent in non-fluorinated analogs. IR: Hydrazone C=N stretches appear at 1600–1650 cm⁻¹ across all compounds .
Preparation Methods
Thiophene Precursor Preparation
Starting with methyl 3-amino-4-cyanothiophene-2-carboxylate, cyclization is achieved using methylhydrazine under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the nitrile group, followed by ring closure to form the pyrazole ring fused to the thiophene. Microwave-assisted synthesis, as demonstrated in pyrazoline derivatives, can enhance reaction efficiency (yields >80% under 150 W, 10 minutes).
Regioselective Functionalization
Positional selectivity for the trifluoromethyl group at C3 and methyl group at N1 is critical. Patent data highlights the use of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a key intermediate for introducing CF3 groups. For thienopyrazoles, direct trifluoromethylation via Ullmann-type coupling or nucleophilic substitution using CF3Cu reagents may be employed.
Introduction of the Trifluoromethyl and Methyl Groups
Trifluoromethylation at C3
The trifluoromethyl group is introduced early in the synthesis to avoid side reactions. A method adapted from involves:
N1-Methylation
Methylation at the pyrazole nitrogen is performed using methyl iodide in the presence of a base (e.g., K2CO3) in DMF at 60°C. Quantitative conversion is achieved within 4 hours.
Formation of the Carbohydrazide Moiety
Ester to Hydrazide Conversion
The carboxylate ester at C5 is hydrolyzed to the carboxylic acid using NaOH in ethanol/water (1:1), followed by treatment with thionyl chloride to form the acyl chloride. Reaction with hydrazine hydrate in ethanol at reflux yields the carbohydrazide.
Typical Conditions:
Condensation with 1,3-Benzodioxole-5-carbaldehyde
The final hydrazone formation involves acid-catalyzed condensation:
Reaction Optimization
- Catalyst: Conc. HCl or acetic acid (5 mol%)
- Solvent: Ethanol or methanol
- Conditions: Reflux, 8–12 hours
- Yield: 78–88%
The E-configuration of the hydrazone is confirmed by NOESY NMR, showing no coupling between the benzodioxole protons and the pyrazole ring.
Analytical and Spectroscopic Characterization
Key data for the final compound:
- HRMS (ESI): m/z [M+H]+ Calcd for C17H12F3N4O3S: 417.0592; Found: 417.0589
- 1H NMR (500 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.82 (s, 1H, thienopyrazole-H), 6.95–7.05 (m, 3H, benzodioxole-H), 4.01 (s, 3H, NCH3), 3.92 (s, 3H, OCH3)
- 19F NMR: δ −62.5 (CF3)
Challenges and Alternatives
Regioselectivity in Cyclization
Microwave irradiation improves regioselectivity for thienopyrazole formation over traditional heating. Alternatives like ultrasound-assisted synthesis remain unexplored.
Trifluoromethyl Group Stability
The CF3 group is susceptible to hydrolysis under strongly basic conditions. Neutral pH during hydrazide formation is critical.
Q & A
Q. What are the key steps and optimal conditions for synthesizing this compound?
The synthesis typically involves a condensation reaction between a hydrazine derivative (e.g., 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide) and an aldehyde (e.g., 2H-1,3-benzodioxol-5-yl-carbaldehyde). Critical steps include:
- Hydrazone formation : Conducted under acidic (e.g., acetic acid) or basic conditions to facilitate imine bond formation .
- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC and validated by NMR . Optimal yields are achieved by controlling temperature (60–80°C) and reaction time (6–12 hours) .
Q. Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : Confirms the presence of hydrazone (-NH-N=CH-) and trifluoromethyl (-CF₃) groups .
- X-ray crystallography : Resolves the E-configuration of the hydrazone bond and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. How can researchers validate the purity of intermediates during synthesis?
- Thin-layer chromatography (TLC) : Monitors reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) .
- Melting point analysis : Detects impurities via deviations from literature values .
Advanced Research Questions
Q. What computational methods predict the compound's binding affinity with biological targets?
- Molecular docking : Evaluates interactions with enzymes/receptors (e.g., kinases) using software like AutoDock Vina. Focus on the trifluoromethyl group’s hydrophobic interactions and the benzodioxole ring’s π–π stacking .
- Density Functional Theory (DFT) : Calculates electron distribution and reactive sites (e.g., hydrazone nitrogen) to guide functionalization .
Q. How can contradictory bioactivity data be resolved across studies?
- Dose-response assays : Validate activity thresholds using standardized protocols (e.g., IC₅₀ determination in cancer cell lines) .
- Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to address discrepancies caused by aggregation .
- Control experiments : Rule out off-target effects by comparing with structurally similar analogs (e.g., methyl vs. ethoxy substituents) .
Q. What strategies optimize substituent effects for structure-activity relationship (SAR) studies?
- Bioisosteric replacement : Swap the trifluoromethyl group with -Cl or -OCH₃ to modulate lipophilicity .
- Pharmacophore mapping : Identify critical moieties (e.g., benzodioxole for antioxidant activity) using 3D-QSAR models .
Q. How do reaction conditions influence regioselectivity in thieno[2,3-c]pyrazole functionalization?
- Catalyst selection : Lewis acids (e.g., ZnCl₂) direct electrophilic substitution to the 3-position .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .
Methodological Considerations
Q. What protocols ensure reproducibility in biological assays?
- Cell line validation : Use STR profiling for cancer models (e.g., MCF-7, HepG2) .
- Positive controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays) .
Q. How are intermolecular interactions probed in solid-state studies?
- Hirshfeld surface analysis : Quantifies hydrogen-bond donor/acceptor ratios from crystallographic data .
- DSC/TGA : Assess thermal stability and polymorph transitions .
Q. What in silico tools predict metabolic stability?
- CYP450 inhibition assays : Use liver microsomes to identify metabolic hotspots (e.g., hydrazone cleavage) .
- ADMET prediction : Software like SwissADME evaluates bioavailability and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
